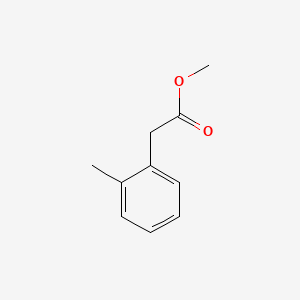

Methyl o-tolylacetate

CAS No.: 40851-62-5

Cat. No.: VC2025043

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40851-62-5 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | methyl 2-(2-methylphenyl)acetate |

| Standard InChI | InChI=1S/C10H12O2/c1-8-5-3-4-6-9(8)7-10(11)12-2/h3-6H,7H2,1-2H3 |

| Standard InChI Key | BLEMRRXGTKTJGT-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CC(=O)OC |

| Canonical SMILES | CC1=CC=CC=C1CC(=O)OC |

Introduction

Chemical Identity and Basic Information

Structural Characteristics and Identification

Methyl o-tolylacetate, with the IUPAC name methyl 2-(2-methylphenyl)acetate, is an organic compound belonging to the ester class of chemicals. It possesses the CAS registry number 40851-62-5 and a molecular weight of 164.20 g/mol. The compound's structure features a methyl ester group (-COOCH₃) connected to a methylene bridge (-CH₂-), which is attached to an o-tolyl group (2-methylphenyl) . This structural arrangement contributes to its specific chemical reactivity and physical properties that make it valuable in various applications.

The chemical structure of methyl o-tolylacetate can be represented using various notations. Its SMILES notation is COC(=O)CC1=CC=CC=C1C, while its InChI key is BLEMRRXGTKTJGT-UHFFFAOYSA-N . These identifiers are essential for database searches and computational chemistry applications. Additionally, the compound is registered in the European Community with the EC number 838-079-6, providing a regulatory framework for its use within European countries .

The structural elements of methyl o-tolylacetate define its classification within organic chemistry. The presence of the ester group places it in the category of carboxylic acid esters, while the o-tolyl group classifies it as an aromatic compound. This dual classification highlights the compound's versatility in chemical reactions and applications.

Synonyms and Alternative Nomenclature

Methyl o-tolylacetate is known by several synonyms and alternative names in scientific literature and commercial contexts. These include:

| Synonym | Chemical Representation |

|---|---|

| Methyl 2-(o-tolyl)acetate | Emphasizes position of tolyl group |

| Methyl 2-(2-methylphenyl)acetate | Systematic IUPAC name |

| Methyl 2-methylphenylacetate | Alternative formatting |

| 2-Methylbenzeneacetic acid methyl ester | Systematic naming variation |

| 2-Methylphenyl acetic acid methyl ester | Descriptive naming format |

In commercial and industrial settings, the compound may be identified by product codes specific to manufacturers or suppliers. For instance, it might be labeled as MFCD00082780, which is an MDL number used in certain chemical databases . These alternative identifiers facilitate commerce and inventory management in the chemical industry.

Physical and Chemical Properties

Physical Constants

Methyl o-tolylacetate exhibits specific physical constants that define its behavior under various conditions. The compound has a boiling point of 70-71°C at a reduced pressure of 1 mmHg, indicating its moderate volatility . Under standard conditions, it exists as a colorless liquid with a characteristic aroma . The compound's refractive index is documented as 1.511, which is consistent with aromatic esters of similar molecular weight .

The table below summarizes the key physical constants of methyl o-tolylacetate:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Boiling Point | 70-71°C (at 1 mmHg) | |

| Refractive Index | 1.511 | |

| Physical State | Liquid | |

| Appearance | Colorless |

Synthesis and Production Methods

Laboratory Synthesis

Methyl o-tolylacetate can be synthesized through various routes, with esterification of the corresponding carboxylic acid being one of the most straightforward approaches. The starting material for this process is typically o-tolylacetic acid (2-(2-methylphenyl)acetic acid), which undergoes esterification with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction follows the general mechanism of Fischer esterification, involving the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, followed by dehydration to form the ester product.

Alternative synthetic pathways involve reactions starting from o-tolualdehyde or related compounds. For instance, 2-bromotoluene can be converted to a Grignard reagent, which can then undergo reaction with appropriate electrophiles to establish the required carbon framework . In a related synthetic route described for similar compounds, the Grignard reagent derived from 2-bromotoluene undergoes nucleophilic addition with dimethyl oxalate to form methyl 2-oxo-2-o-tolylacetate, which represents a functionalized variation of the target compound .

The choice of synthetic route typically depends on factors such as availability of starting materials, desired scale of production, equipment constraints, and purity requirements for the final product. For research purposes, many chemical suppliers offer methyl o-tolylacetate in various quantities, with prices ranging from approximately 23-32 euros per gram depending on the supplier and purity level .

Applications and Uses

Pharmaceutical Applications

Related Compounds and Derivatives

Structural Analogues

Several structural analogues of methyl o-tolylacetate exist, differing primarily in the position of the methyl group on the benzene ring or the nature of the ester group. Positional isomers include methyl m-tolylacetate (methyl 3-methylphenylacetate) and methyl p-tolylacetate (methyl 4-methylphenylacetate), where the methyl group occupies the meta and para positions, respectively, relative to the acetate side chain.

Homologues of methyl o-tolylacetate include higher esters such as ethyl o-tolylacetate, propyl o-tolylacetate, and butyl o-tolylacetate, where the methyl ester group is replaced by progressively larger alkyl esters. These compounds would generally exhibit decreased volatility and water solubility as the alkyl chain lengthens, while maintaining similar chemical reactivity at the ester functionality.

The unsubstituted analogue, methyl phenylacetate, lacks the methyl group entirely but maintains the core phenylacetate structure. This compound would serve as a useful reference point for understanding how the methyl substituent influences the physical and chemical properties of methyl o-tolylacetate.

Functional Derivatives

The search results highlight several important functional derivatives of methyl o-tolylacetate that have been synthesized for specific applications. One notable example is (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS: 120974-97-2), mentioned in search results and . This compound represents a functional elaboration of methyl o-tolylacetate, where the methylene group adjacent to the carbonyl has been converted to a methoxyimino group (=N-OCH3).

Another related compound mentioned in search result is methyl 2-oxo-2-(o-tolyl)acetate (CAS: 34966-54-6), where an additional carbonyl group is inserted between the aromatic ring and the ester functionality. This α-keto ester structure introduces greater electrophilicity at the carbonyl adjacent to the aromatic ring, potentially enhancing reactivity toward nucleophiles and creating opportunities for additional synthetic transformations.

The synthetic relationship between these compounds is illustrated in search result , which describes the preparation of oxime derivatives:

"The methyl 2-o-tolylacetate was treated with methyl formate in the presence of sodium methoxide to afford the mixed enol (E/Z), which can be methylated with dimethyl sulfate to give the desired E-isomer stereoselectively and successively brominated with NBS to afford the methoxymethyl acrylate."

This synthetic pathway demonstrates the chemical versatility of methyl o-tolylacetate and its utility as a starting point for creating more complex molecular structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume